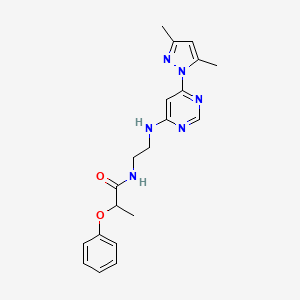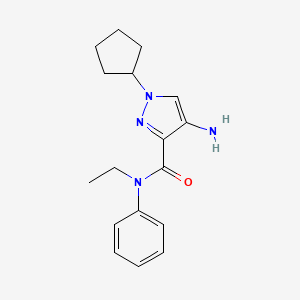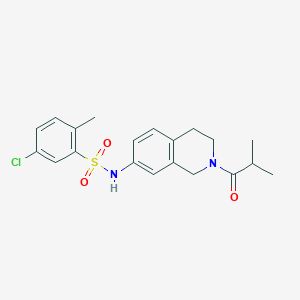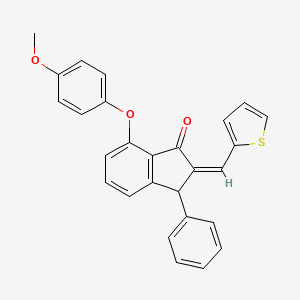![molecular formula C24H26N4O5S B2442385 1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline CAS No. 1112301-21-9](/img/structure/B2442385.png)
1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Chemical Synthesis
- Studies have explored the stereochemical aspects and synthesis processes of tetrahydroisoquinoline derivatives, focusing on substitution reactions and the formation of amino derivatives with potential applications in medicinal chemistry and organic synthesis. The research indicates a stereoselective conversion into 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the importance of stereochemistry in the development of pharmacologically active compounds (Sugiura et al., 1997) (Sugiura et al., 1997).
Antimicrobial and Antifungal Applications
- Research on N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their potential antimicrobial and antifungal activities. These studies are crucial for the development of new therapeutic agents, providing insight into the design of compounds with enhanced biological activities (Fadda et al., 2016).
Potential Anticancer Agents
- Aromatic sulfonamides containing condensed piperidine moieties have been synthesized and tested for their ability to induce oxidative stress and deplete glutathione in various cancer cell lines. These compounds exhibit cytotoxic effects, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Neuropharmacological Properties
- The design and synthesis of N1-azinylsulfonyl-1H-indole derivatives have led to the identification of potent 5-HT6 receptor ligands. Selected compounds have shown promising pro-cognitive and antidepressant-like properties in vivo, underscoring the potential for developing novel treatments for cognitive disorders and depression (Zajdel et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-12-15(31-3)8-9-17(16)27(22)2)26-24(28)34-13-20(29)25-14-7-10-18(32-4)19(11-14)33-5/h7-12H,6,13H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSJWMCVFMKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![1-[[1-(4-Fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2442311.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)
![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)


![2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2442322.png)

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)
